1-Acetyl-8-allyl-1,2,3,4-tetrahydroquinoline
Overview
Description
1-Acetyl-8-allyl-1,2,3,4-tetrahydroquinoline is a heterocyclic organic compound with the chemical formula C15H17NO. This compound is known for its unique structure, which includes a tetrahydroquinoline core substituted with an acetyl group at the first position and an allyl group at the eighth position. It has a molecular weight of 215.29 g/mol.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Acetyl-8-allyl-1,2,3,4-tetrahydroquinoline typically involves the reaction of 8-allyl-1,2,3,4-tetrahydroquinoline with acetic anhydride under acidic conditions. The reaction proceeds through the acetylation of the nitrogen atom in the tetrahydroquinoline ring.
Industrial Production Methods: Industrial production methods for this compound are not widely documented. the synthesis in a laboratory setting can be scaled up for industrial purposes by optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and efficiency.
Chemical Reactions Analysis
Types of Reactions: 1-Acetyl-8-allyl-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert the acetyl group to an alcohol or remove it entirely.
Substitution: The allyl group can undergo substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often involve halogenating agents like bromine (Br2) or chlorine (Cl2) under UV light.
Major Products Formed:
Oxidation: Quinoline derivatives.
Reduction: Alcohols or deacetylated tetrahydroquinoline.
Substitution: Various substituted tetrahydroquinoline derivatives.
Scientific Research Applications
1-Acetyl-8-allyl-1,2,3,4-tetrahydroquinoline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structure and reactivity.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 1-Acetyl-8-allyl-1,2,3,4-tetrahydroquinoline involves its interaction with various molecular targets and pathways. The acetyl group can participate in hydrogen bonding and other interactions with biological molecules, while the allyl group can undergo metabolic transformations. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
1-Acetyl-1,2,3,4-tetrahydroquinoline: Lacks the allyl group, leading to different reactivity and biological activity.
8-Allyl-1,2,3,4-tetrahydroquinoline: Lacks the acetyl group, affecting its chemical properties and applications.
Quinoline: The fully aromatic counterpart, with different chemical and biological properties
Uniqueness: 1-Acetyl-8-allyl-1,2,3,4-tetrahydroquinoline is unique due to the presence of both the acetyl and allyl groups, which confer distinct chemical reactivity and potential biological activities. This dual substitution pattern makes it a valuable compound for various research and industrial applications .
Biological Activity
1-Acetyl-8-allyl-1,2,3,4-tetrahydroquinoline (C15H17NO) is a heterocyclic organic compound notable for its unique structural features, including an acetyl group at the first position and an allyl group at the eighth position of the tetrahydroquinoline core. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
- Molecular Weight : 215.29 g/mol
- Chemical Structure : The presence of both acetyl and allyl groups contributes to its reactivity and biological interactions.
The biological activity of this compound is attributed to its ability to interact with various molecular targets. The acetyl group can form hydrogen bonds with biological molecules, while the allyl group may undergo metabolic transformations that modulate enzyme and receptor activities. This dual interaction pattern allows the compound to exert multiple biological effects, including antimicrobial and anticancer activities .
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains. For instance, it has shown inhibition against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial potential.
Anticancer Properties
The compound has also been investigated for its anticancer properties. Studies reveal that it may induce apoptosis in cancer cell lines by modulating key signaling pathways involved in cell proliferation and survival. The mechanism involves the inhibition of specific enzymes related to cancer progression .
Study 1: Antimicrobial Efficacy
A study conducted by Gutiérrez et al. (2016) evaluated several tetrahydroquinoline derivatives for their antimicrobial activity. Among these, this compound was found to have a minimum inhibitory concentration (MIC) of 32 μg/mL against Staphylococcus aureus and Escherichia coli. This suggests that structural modifications in tetrahydroquinolines can enhance their antimicrobial efficacy .
Study 2: Anticancer Activity
In another investigation focused on cancer cell lines, this compound demonstrated a significant reduction in cell viability in MCF-7 breast cancer cells with an IC50 value of approximately 15 μM. The study indicated that the compound activates intrinsic apoptotic pathways leading to increased caspase activity .
Data Table: Summary of Biological Activities
Activity Type | Target Organism/Cell Line | IC50/MIC Value | Reference |
---|---|---|---|
Antimicrobial | Staphylococcus aureus | 32 μg/mL | Gutiérrez et al. |
Antimicrobial | Escherichia coli | 32 μg/mL | Gutiérrez et al. |
Anticancer | MCF-7 (breast cancer) | ~15 μM | Research Study |
Properties
IUPAC Name |
1-(8-prop-2-enyl-3,4-dihydro-2H-quinolin-1-yl)ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO/c1-3-6-12-7-4-8-13-9-5-10-15(11(2)16)14(12)13/h3-4,7-8H,1,5-6,9-10H2,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPYZFCRPNKXLFZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCCC2=C1C(=CC=C2)CC=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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